molecular formula C11H15ClFNO B2972928 (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine;hydrochloride CAS No. 2490314-29-7

(1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine;hydrochloride

Cat. No. B2972928
CAS RN: 2490314-29-7
M. Wt: 231.7
InChI Key: CDZUHIDNWPXILV-XQKZEKTMSA-N
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Description

(1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine;hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine;hydrochloride is not fully understood. However, studies have suggested that the compound may act as a modulator of various signaling pathways, including the PI3K/Akt/mTOR pathway, which plays a critical role in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine;hydrochloride can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. The compound has also been shown to improve cardiac function and reduce the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine;hydrochloride in lab experiments is its high specificity and selectivity, which allows for the precise targeting of specific signaling pathways. However, the compound can be difficult to synthesize and may require specialized equipment and expertise.

Future Directions

There are several potential future directions for the use of (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine;hydrochloride in scientific research. One area of interest is the development of new drug candidates based on the compound's structure and mechanism of action. Additionally, the compound may have potential applications in the development of new imaging agents for medical diagnosis, as well as in the study of various signaling pathways and their role in disease development and progression.
In conclusion, (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine;hydrochloride is a promising compound that has gained significant interest in scientific research due to its potential applications in various fields. Its high specificity and selectivity make it a valuable tool for the study of various signaling pathways and the development of new drug candidates. Further research is needed to fully understand its mechanism of action and potential applications in medical diagnosis and treatment.

Synthesis Methods

The synthesis of (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine;hydrochloride involves several steps, including the reaction of 2-fluorophenol with cyclopentylmagnesium bromide, followed by the addition of N-Boc-1-amino-1-cyclopentene and the removal of the Boc group. The final step involves the reaction of the resulting amine with hydrochloric acid, leading to the formation of (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine;hydrochloride.

Scientific Research Applications

(1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine;hydrochloride has been extensively studied for its potential applications in various fields. One of the main areas of interest is its role as a potential drug target for the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. The compound has also been studied for its potential use in the development of new imaging agents for medical diagnosis.

properties

IUPAC Name

(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13;/h1-2,4,6,9,11H,3,5,7,13H2;1H/t9-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZUHIDNWPXILV-XQKZEKTMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OC2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)OC2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine;hydrochloride

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